molecular formula C8H16N2O B8800155 1-Cyclohexyl-3-methylurea CAS No. 39804-96-1

1-Cyclohexyl-3-methylurea

Cat. No. B8800155
M. Wt: 156.23 g/mol
InChI Key: YKLDLMXTBHWMPV-UHFFFAOYSA-N
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Patent
US04129654

Procedure details

In 500 ml of ethyl ether is dissolved 57 g of methyl isocyanate and, then, 99 g of cyclohexylamine is added dropwise, whereupon crystals separate. The crystals are washed with ether. By the above procedure is obtained 105 g of N-methyl-N'-cyclohexylurea. melting point: 160°-161° C.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].[CH:5]1([NH2:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>C(OCC)C>[CH3:1][NH:2][C:3]([NH:11][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate
WASH
Type
WASH
Details
The crystals are washed with ether

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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